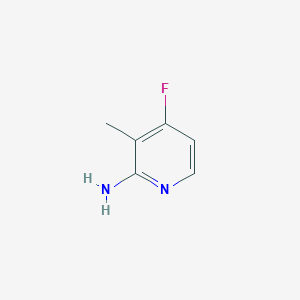

4-Fluoro-3-methylpyridin-2-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIROZFYYIVBME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 3 Methylpyridin 2 Amine and Analogous Structures

Established Synthetic Routes to Aminopyridines

Traditional methods for the synthesis of aminopyridines have laid the groundwork for the development of more sophisticated techniques. These established routes often involve multi-step processes and can be adapted for the synthesis of fluorinated analogs.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a cornerstone in pyridine (B92270) chemistry for the introduction of amino groups. This method relies on the reaction of a halogenated pyridine with a nucleophile, such as ammonia (B1221849) or an amine. The reactivity of the halopyridine is influenced by the nature of the halogen and the presence of electron-withdrawing groups on the pyridine ring.

For instance, the synthesis of 2-amino-4-fluoropyridine (B1287999) has been achieved by reacting 2-amino-4-chloropyridine (B16104) with sodium fluoride (B91410) in N,N-dimethylformamide at elevated temperatures. chemicalbook.com This halogen exchange reaction, a type of SNAr, provides the desired fluorinated aminopyridine in good yield. chemicalbook.com Similarly, the preparation of other fluoropyridine compounds can be accomplished through diazotization of an aminopyridine followed by fluorodediazoniation, often carried out in hydrogen fluoride or HF-pyridine solutions. google.com

A general representation of the SNAr reaction is as follows:

The conditions for these reactions can vary significantly, with factors such as solvent, temperature, and the nature of the nucleophile playing crucial roles in the reaction's success and yield.

Reductive Approaches from Nitro-Pyridine Precursors

The reduction of nitropyridines offers a reliable pathway to aminopyridines. This transformation can be accomplished using various reducing agents, with catalytic hydrogenation being a common and efficient method. Metals such as palladium, platinum, or nickel are often employed as catalysts.

The general scheme for this reductive approach is:

The choice of reducing agent and reaction conditions is critical to avoid side reactions and ensure high yields.

Yamada-Curtius Rearrangement for Amine Introduction

The Curtius rearrangement, and its modifications like the Yamada-Curtius rearrangement, provides a versatile method for converting carboxylic acids into amines. This process involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the amine.

While direct examples for 4-Fluoro-3-methylpyridin-2-amine are not prevalent in the provided search results, the synthesis of 3-fluoro-4-aminopyridine has been achieved through a Hofmann degradation reaction of 3-fluoro-4-pyridine carboxamide, which is conceptually similar to the Curtius rearrangement as both proceed through an isocyanate intermediate. google.com The synthesis involves the following steps: 3-fluoropyridine (B146971) is carboxylated, esterified, and then subjected to ammonolysis to form the carboxamide, which finally undergoes Hofmann degradation to yield the aminopyridine. google.com

Syntheses Utilizing Pyridine N-Oxide Intermediates

Pyridine N-oxides are valuable intermediates in the functionalization of the pyridine ring. The N-oxide group activates the ring towards both electrophilic and nucleophilic attack, allowing for regioselective introduction of substituents.

For example, the synthesis of 3-fluoro-4-aminopyridine can be achieved by first oxidizing 3-fluoropyridine to its N-oxide. google.com This intermediate then undergoes nitration at the 4-position, followed by reduction of the nitro group to an amino group. google.com This strategy allows for the introduction of the amino group at a position that might be difficult to access directly. A novel synthesis of 2-amino-5-fluoropyridine (B1271945) also utilizes a pyridine N-oxide intermediate. researchgate.net

Metal-Catalyzed Synthetic Protocols

Modern synthetic chemistry has increasingly relied on metal-catalyzed reactions to form carbon-nitrogen bonds, offering milder conditions and greater functional group tolerance compared to traditional methods.

Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a powerful tool for the synthesis of arylamines, including aminopyridines. This palladium-catalyzed cross-coupling reaction involves the formation of a C-N bond between an aryl halide or triflate and an amine in the presence of a palladium catalyst and a base.

While specific applications of the Buchwald-Hartwig amination for the direct synthesis of this compound were not explicitly detailed in the search results, the principles of this methodology are widely applicable to the synthesis of various aminopyridine derivatives. The versatility of this reaction allows for the coupling of a broad range of amines with halogenated pyridines, making it a highly valuable method in modern synthetic organic chemistry.

Ruthenium-Catalyzed Functionalization

Ruthenium-based catalysts have become powerful tools for the functionalization of pyridines and related heterocycles through various C-H activation and cross-coupling strategies. These methods provide routes to complex aminopyridine structures that are otherwise difficult to access.

A groundbreaking development in this area is the direct amination of aminopyridines, which leverages a reversible π-coordination of the pyridine ring to a ruthenium catalyst. acs.orgresearchgate.net This transient η⁶-pyridine complex acts as an electrophile, enabling nucleophilic aromatic substitution with a variety of amines to cleave the existing pyridyl C-N bond and form a new one. acs.orgresearchgate.net This method is notable as it proceeds through an arenophilic π-acid catalysis mechanism rather than the more conventional κ-N coordination. acs.orgresearchgate.net The reaction demonstrates broad scope, successfully aminating various substituted 2-aminopyridines with high yields. researchgate.net

This catalytic system, utilizing a [Cp*Ru(MeCN)₃]NTf₂ precursor, is effective for a range of primary amines. researchgate.net The versatility of this approach allows for the incorporation of chiral and ¹⁵N-labeled amines, providing access to a diverse array of aminopyridine products. acs.orgresearchgate.net

Table 1: Ruthenium-Catalyzed Amination of 2-Aminopyridine (B139424) Derivatives Reaction conditions: 2-aminopyridine (0.3 mmol), amine (0.9 mmol), catalyst (0.03 mmol), n-heptane (75 μL), 140 °C, 24 h. researchgate.net

| Entry | 2-Aminopyridine Substrate | Amine | Product | Yield (%) |

| 1 | 2-Amino-6-picoline | n-Hexylamine | 2-(Hexylamino)-6-methylpyridine | 97 |

| 2 | 2-Amino-4,6-dimethylpyridine | n-Hexylamine | N-Hexyl-4,6-dimethylpyridin-2-amine | 99 |

| 3 | 2-Aminopyridine | n-Hexylamine | N-Hexylpyridin-2-amine | 80 |

| 4 | 2-Amino-5-chloropyridine | n-Hexylamine | 5-Chloro-N-hexylpyridin-2-amine | 65 |

Other ruthenium-catalyzed reactions, such as the oxidative annulation of acrylamides with alkynes, lead to the formation of 2-pyridones, which are structurally related to aminopyridines. goettingen-research-online.de These reactions proceed with high regioselectivity, particularly with unsymmetrically substituted alkynes. goettingen-research-online.de Additionally, ruthenium carbene catalysts have been employed in [2+2+2] cyclotrimerizations of diynes and nitriles to generate substituted pyridines efficiently. nih.gov

Copper-Catalyzed Transformations

Copper catalysis is a well-established and cost-effective strategy for the synthesis of aminopyridines. The Ullmann condensation, a classical copper-catalyzed C-N bond-forming reaction, has been modernized to be more efficient and operate under milder conditions.

A highly effective method for the synthesis of aminopyridine derivatives involves the copper(I)-catalyzed amination of bromopyridines using aqueous ammonia. nih.gov This approach is advantageous due to the low cost and ease of handling of both the copper catalyst and the ammonia source. The system operates efficiently at moderate temperatures (60-100 °C) and shows tolerance to a variety of functional groups on the pyridine ring, including both electron-donating and electron-withdrawing substituents.

Furthermore, copper catalysts are instrumental in C-H amination reactions. For instance, a picolinamide-directed ortho-C-H amination of anilines has been developed, demonstrating excellent mono-substitution selectivity and broad functional group tolerance. rsc.org While this example is on anilines, the directing-group strategy is a key principle in achieving regioselectivity in aromatic functionalization. Copper has also been used to catalyze the 1,2-double amination of 1-halo-1-alkynes, providing a concise route to various nitrogen-containing heterocyclic compounds. nih.gov

Emerging and Sustainable Synthetic Approaches

Modern synthetic chemistry increasingly emphasizes the development of processes that are not only efficient but also environmentally benign. This has led to the adoption of green chemistry principles and innovative reaction designs like one-pot multicomponent reactions.

Green Chemistry Principles in Aminopyridine Synthesis

The philosophy of green chemistry is built on twelve core principles aimed at minimizing the environmental impact of chemical processes. researchgate.net These principles are highly relevant to the synthesis of aminopyridines and their analogs. nih.govbiosynce.com

Key principles include:

Waste Prevention: Designing syntheses to minimize waste is preferable to treating waste after it has been created. researchgate.net One-pot reactions are a prime example of this principle in action.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Catalytic reactions, such as the ruthenium- and copper-catalyzed processes described, are inherently more atom-economical than stoichiometric methods. acs.orgnih.gov

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in small amounts and can be recycled, reducing waste. researchgate.netbiosynce.com

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. The development of reactions in greener solvents like water or ethanol, or under solvent-free conditions, is a key goal. nih.govbiosynce.com

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. Conducting reactions at ambient temperature and pressure is ideal. researchgate.net Microwave-assisted synthesis is one technique used to improve energy efficiency by significantly reducing reaction times. acs.orgresearchgate.net

The synthesis of pyridine derivatives has been a fertile ground for applying these principles, with numerous methods developed using green catalysts, environmentally friendly solvents, and energy-efficient techniques like microwave and ultrasonic irradiation. nih.gov

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants are combined in a single step to form a product that incorporates portions of all reactants. This approach embodies several green chemistry principles by reducing the number of synthetic steps, minimizing purification processes, and saving time, energy, and materials. exlibrisgroup.com

The synthesis of highly functionalized pyridines is well-suited to MCR strategies. A common and effective method involves the reaction of aldehydes, active methylene (B1212753) compounds (like malononitrile (B47326) or ethyl cyanoacetate), a 1,3-dicarbonyl compound or ketone, and an ammonia source (like ammonium (B1175870) acetate). acs.orgrsc.orgresearchgate.net These reactions can be catalyzed by simple bases or facilitated by green methods such as microwave irradiation. acs.orgrsc.org

For example, a facile synthesis of substituted pyridines has been achieved through a one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol, where the alcohol serves as both a reactant and the reaction medium. rsc.org This method is noted for its mild conditions, operational simplicity, and the formation of four new bonds with high chemo- and regioselectivity. rsc.org

Table 2: One-Pot Synthesis of Functionalized Pyridines via MCR Reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate (B1210297) in ethanol. acs.org

| Entry | Acetophenone Derivative | Method | Time | Yield (%) |

| 1 | Acetophenone | Microwave | 3 min | 92 |

| 2 | Acetophenone | Conventional Heating | 6 h | 85 |

| 3 | 4-Chloroacetophenone | Microwave | 2 min | 94 |

| 4 | 4-Chloroacetophenone | Conventional Heating | 6 h | 88 |

| 5 | 4-Nitroacetophenone | Microwave | 7 min | 82 |

| 6 | 4-Nitroacetophenone | Conventional Heating | 9 h | 71 |

Regioselectivity and Stereocontrol in Pyridinamine Synthesis

Achieving control over the position (regioselectivity) and spatial orientation (stereocontrol) of functional groups is a central challenge in the synthesis of complex molecules like substituted pyridinamines.

Regioselectivity in pyridine functionalization is challenging because the pyridine ring has multiple potential reaction sites. Direct C-H functionalization reactions like the Minisci reaction, which involves radical substitution on an electron-deficient pyridine ring, often yield mixtures of C-2 and C-4 isomers. nih.govnih.gov To overcome this, strategies have been developed to direct the reaction to a single position.

One powerful strategy is the use of a removable blocking group. A maleate-derived blocking group has been invented that enables the exclusive C-4 alkylation of pyridines via a Minisci-type reaction. nih.govorganic-chemistry.orgacs.org This method is operationally simple and directs a wide range of alkyl groups to the C-4 position, a site that is often difficult to functionalize selectively. nih.govorganic-chemistry.orgacs.org The factors influencing regioselectivity are complex and can be affected by the nature of the radical, the substituents on the pyridine ring, solvent, and pH. nih.gov

Stereocontrol becomes critical when synthesizing chiral molecules containing a pyridinamine scaffold. This is often achieved through asymmetric catalysis, where a chiral catalyst guides the formation of one enantiomer over the other. The dearomatization of pyridines is a common strategy to create stereocenters. mdpi.com For example, the activation of a pyridine as a pyridinium (B92312) salt, followed by the addition of a nucleophile in the presence of a transition-metal catalyst with a chiral ligand, can achieve high stereocontrol. mdpi.com In some cases, bulky groups on the pyridine itself can block one face of the molecule, directing an incoming nucleophile to the opposite side and thereby controlling the stereochemical outcome. mdpi.com While challenging, methods for the stereoconvergent synthesis of complex molecules are emerging, sometimes using a combination of photoredox catalysis and biocatalysts to control stereocenters. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 3 Methylpyridin 2 Amine

Electrophilic Reactivity Patterns of the Pyridine (B92270) Ring System

The pyridine ring is generally considered electron-deficient, making electrophilic aromatic substitution challenging compared to benzene. However, the presence of the activating amino and methyl groups on 4-fluoro-3-methylpyridin-2-amine enhances the electron density of the ring, facilitating electrophilic attack. The directing effects of these substituents play a crucial role in determining the position of substitution.

The amino group at the C2 position is a powerful activating group and directs electrophiles to the ortho and para positions (C3 and C5). The methyl group at C3 is also an activating group, reinforcing the directing effect towards the C5 position. Conversely, the fluorine atom at C4 is a deactivating group due to its inductive electron-withdrawing effect, but it also directs ortho and para. The interplay of these effects suggests that the C5 position is the most likely site for electrophilic attack, being para to the strongly activating amino group and ortho to the methyl group.

Nucleophilic Reactivity of the Amino Moiety and Pyridine Core

The nucleophilicity of this compound is manifested in two key areas: the exocyclic amino group and the pyridine ring itself.

The amino moiety at the C2 position possesses a lone pair of electrons, rendering it nucleophilic. It can readily participate in reactions with electrophiles. 2-Aminopyridines are known to be bifunctional, capable of reacting at both the amino nitrogen and the ring nitrogen. wikipedia.org The reactivity of the amino group is influenced by the electronic properties of the pyridine ring. The electron-donating methyl group at C3 enhances the nucleophilicity of the amino group, while the electron-withdrawing fluorine at C4 diminishes it. 2-aminopyridines can react with various electrophiles, and their reactivity is influenced by substituents on both the pyridine ring and the amino nitrogen. rsc.org

The pyridine core , particularly at positions susceptible to nucleophilic attack, is another site of reactivity. The fluorine atom at the C4 position is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is activated by electron-withdrawing groups. nih.govacs.org While the amino and methyl groups are electron-donating, the inherent electron-deficient nature of the pyridine ring, coupled with the electronegativity of the fluorine atom, can allow for nucleophilic substitution at the C4 position under certain conditions. SNAr reactions on halopyridines are a common method for synthesizing substituted pyridines. nih.govacs.org The rate of these reactions is often faster for fluoropyridines compared to chloropyridines due to the high electronegativity of fluorine. nih.govacs.org

Cross-Coupling and C-H Activation Reactions

This compound is a versatile substrate for various transition metal-catalyzed cross-coupling and C-H activation reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. wikipedia.orglibretexts.org In the case of this compound, the fluorine atom can potentially act as a leaving group, though it is generally less reactive than heavier halogens in this context. More commonly, the pyridine ring itself can be functionalized with a halide (e.g., bromine or iodine) to facilitate Suzuki-Miyaura coupling. The reaction is widely used for creating C-C bonds to produce biaryl compounds, styrenes, and polyolefins. wikipedia.org The catalytic cycle involves oxidative addition of the halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product. libretexts.org

| Component | Role | Example |

|---|---|---|

| Aryl/Vinyl Halide or Triflate | Electrophilic Partner | 4-Bromo-3-methylpyridin-2-amine |

| Organoboron Compound | Nucleophilic Partner | Phenylboronic acid |

| Palladium Catalyst | Catalyzes the reaction | Pd(PPh₃)₄ |

| Base | Activates the organoboron compound | Na₂CO₃, K₂CO₃ |

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. mdpi.com If this compound were functionalized with a more reactive halide like bromide or iodide, it could readily participate in Heck reactions to introduce alkenyl substituents.

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of alkynyl-substituted pyridines. researchgate.net Similar to the Heck reaction, a pre-functionalized halide derivative of this compound would be the typical substrate. The reaction is generally carried out under mild conditions, often at room temperature with an amine base. wikipedia.org

| Reaction | Coupling Partner | Key Catalysts | Product |

|---|---|---|---|

| Heck | Alkene | Palladium | Alkenyl-substituted pyridine |

| Sonogashira | Terminal Alkyne | Palladium and Copper | Alkynyl-substituted pyridine |

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds. wikipedia.orgalfa-chemistry.com It typically involves the reaction of an aryl boronic acid with an amine or alcohol. wikipedia.org The amino group of this compound can act as the nucleophilic partner in a Chan-Lam coupling with an aryl boronic acid, leading to the formation of a secondary arylamine. This reaction is advantageous as it can be performed in the open air and at room temperature. wikipedia.orgalfa-chemistry.com

The mechanism is thought to proceed through a Cu(III) intermediate which undergoes reductive elimination to form the C-N bond. wikipedia.org

Direct C-H functionalization is a highly desirable synthetic strategy as it avoids the pre-functionalization of starting materials. rsc.org The pyridine nitrogen and the amino group in this compound can act as directing groups to achieve regioselective C-H activation. eurekaselect.com The coordinating ability of the pyridine nitrogen can be a challenge, sometimes hindering C-H activation on the pyridine ring itself. eurekaselect.com However, various strategies have been developed to overcome this, such as the use of N-oxides or specific directing groups. eurekaselect.com

For pyridines, C-H activation can be directed to various positions. The amino group at C2 can direct metallation to the C3 position. However, since C3 is already substituted with a methyl group, activation at the C5 position, ortho to the fluorine and meta to the amino group, becomes a possibility. Recent advances have focused on developing methods for direct C-H functionalization at all positions of the pyridine ring. eurekaselect.comnih.gov

Ring-Opening Reactions of the Pyridine Moiety

Ring-opening reactions of pyridinium (B92312) salts, famously initiated by the Zincke reaction, represent a significant transformation of the pyridine core. researchgate.netwikipedia.org This process typically involves the activation of the pyridine ring with an electrophile, such as 1-(2,4-dinitrophenyl)pyridinium (B189512) chloride (Zincke salt), followed by nucleophilic attack by an amine. enamine.net The resulting cascade leads to the cleavage of the pyridine ring to form open-chain intermediates.

In the case of this compound, the initial step would be the formation of a pyridinium salt at the ring nitrogen. Subsequent attack by a primary or secondary amine could lead to the formation of a dihydropyridine (B1217469) intermediate which then undergoes ring-opening. With secondary amines, this sequence typically yields highly conjugated donor-acceptor dienes known as Zincke aldehydes. researchgate.net

Recent advancements have utilized a modified Zincke ring-opening strategy where pyridines are treated with triflic anhydride (B1165640) and a secondary amine to generate acyclic azatriene intermediates, termed "Zincke imines". researchgate.netnih.gov This maneuver transforms the electron-deficient pyridine into a series of polarized alkenes that are susceptible to electrophilic substitution. nih.gov This strategy has been successfully applied to the regioselective halogenation of a wide range of substituted pyridines. nih.govchemrxiv.org For this compound, this would provide a pathway to further functionalize the carbon backbone after the ring has been opened. A reductive variation of the Zincke reaction, using a rhodium catalyst and formic acid, can lead to saturated δ-amino ketones, further expanding the synthetic utility of pyridine ring-opening. researchgate.net

The specific substitution pattern of this compound would influence the stability and subsequent reactions of the ring-opened intermediates. The electron-donating amino and methyl groups and the electron-withdrawing fluoro group would modulate the electronic distribution within the resulting acyclic system, affecting its reactivity in subsequent cyclization or functionalization steps.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for predicting its reactivity and designing synthetic routes.

Palladium-catalyzed C-H functionalization is a powerful tool in organic synthesis, and reactions involving a Pd(II)/Pd(IV) catalytic cycle are increasingly common for activating C-H bonds. rsc.org These cycles generally involve three key steps: C-H activation at a Pd(II) center, oxidation of the resulting palladacycle to a Pd(IV) species, and subsequent reductive elimination to form the product. rsc.org

For this compound, the 2-amino group can act as a directing group, facilitating the formation of a palladacycle. However, the amidine-like structure of 2-aminopyridines can sometimes retard oxidative addition by chelating the palladium center. nih.gov The electronic nature of the substituents significantly impacts the feasibility of these steps. The electron-donating 3-methyl group and the strongly donating 2-amino group increase the electron density of the ring, which can facilitate the initial electrophilic C-H activation or palladation step. Conversely, the electron-withdrawing 4-fluoro group decreases the ring's electron density.

The crucial step of oxidation from Pd(II) to Pd(IV) is often turnover-limiting. wikipedia.org The stability and reactivity of the resulting Pd(IV) intermediate are critical. The reductive elimination step from the Pd(IV) center, which forms the new C-X bond (where X can be F, O, C, etc.), can be sluggish, particularly for C-F bond formation. nih.gov In some cases, the Pd(IV) intermediate can undergo other reaction pathways, such as SN2-type reactions with nucleophiles, leading to different products. nih.gov The specific ligands on the palladium center and the nature of the substituents on the pyridine ring play a profound role in controlling the outcome of the reductive elimination. nih.gov In the context of fluorinated substrates, mechanistic studies have shown that the choice of ligands can control the distribution between desired cross-coupling products and undesired hydrodehalogenation side products. nih.gov

| Mechanistic Step | Influence of Substituents on this compound |

| C-H Activation (Palladation) | The 2-amino group acts as a directing group. The electron-donating 3-methyl group may enhance reactivity, while the 4-fluoro group is deactivating. |

| Oxidation (Pd(II) to Pd(IV)) | The overall electron density of the pallacycle, influenced by all three substituents, will affect the rate of this often rate-limiting step. |

| Reductive Elimination (from Pd(IV)) | The electronic properties of the pyridine ring influence the rate and selectivity of C-X bond formation versus other pathways. The presence of the fluorine atom might influence the feasibility of C-F reductive elimination. nih.gov |

The aza-Michael addition, the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a fundamental C-N bond-forming reaction. ntu.edu.sg The 2-amino group of this compound can act as a nucleophile in such reactions. The nucleophilicity of the amino group is modulated by the electronic effects of the other ring substituents. The 3-methyl group enhances its nucleophilicity through an inductive effect, while the 4-fluoro group reduces it.

Studies on the aza-Michael addition of amines to α,β-unsaturated compounds have shown that the reaction can be promoted under various conditions, including catalyst-free microwave irradiation. researchgate.netnih.gov The reaction mechanism involves the nucleophilic attack of the amine on the β-carbon of the Michael acceptor, forming a zwitterionic intermediate. This is followed by a proton transfer, which can be mediated by the solvent or another amine molecule, to yield the final β-amino compound. acs.org

The regioselectivity of the addition is a key consideration when the Michael acceptor has multiple electrophilic sites. researchgate.net For this compound, its participation as a nucleophile would be governed by the accessibility and nucleophilicity of the amino group. Computational studies have been employed to understand the reaction barriers and regioselectivity in aza-Michael additions. researchgate.net The reversibility of the aza-Michael reaction is also a known characteristic that can be exploited to achieve higher selectivity.

| Reactant Role | Mechanistic Considerations for this compound |

| As Nucleophile | The 2-amino group can add to Michael acceptors (e.g., α,β-unsaturated ketones, esters). Nucleophilicity is tuned by the 3-methyl (donating) and 4-fluoro (withdrawing) groups. |

| Intermediate Formation | Attack on the Michael acceptor forms a zwitterionic intermediate. |

| Proton Transfer | A subsequent proton transfer step, often the rate-determining step, leads to the final product. |

The Zincke reaction transforms a pyridine into a pyridinium salt by reacting it with 2,4-dinitrochlorobenzene and a primary amine. wikipedia.org The mechanism begins with the formation of an N-(2,4-dinitrophenyl)pyridinium salt, often called a Zincke salt. wikipedia.orgenamine.net This salt is a potent electrophile.

Upon heating with a primary amine, the pyridinium ring undergoes nucleophilic attack, leading to ring opening and the formation of a König salt. wikipedia.org This open-chain intermediate can then undergo a series of steps, including sigmatropic rearrangement or intramolecular nucleophilic addition, followed by elimination of 2,4-dinitroaniline, to form a new pyridinium salt where the nitrogen atom of the attacking amine has been incorporated into the ring. wikipedia.org This process is an example of an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism.

When secondary amines are used, the reaction often stops after the ring-opening step, yielding Zincke aldehydes. wikipedia.org More recent protocols use triflic anhydride for activation, which upon reaction with a secondary amine, generates Zincke imines. nih.gov These acyclic intermediates are valuable for further functionalization. nih.govchemrxiv.orgrsc.org Computational and experimental studies have shown that these Zincke imines can undergo highly regioselective reactions, such as halogenation, at the electron-rich positions of the newly formed diene system. nih.gov

For this compound, the presence of the electron-donating amino and methyl groups would influence the initial N-activation step and the subsequent nucleophilic attack and ring-opening sequence. The electron-withdrawing fluorine atom would make the pyridinium ring more susceptible to nucleophilic attack.

Influence of Fluorine and Methyl Substituents on Reaction Outcomes

The fluorine and methyl substituents on the pyridine ring of this compound exert significant electronic and steric effects that collectively control the outcomes of its chemical reactions.

The fluorine atom at the 4-position is highly electronegative and primarily exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the pyridine ring towards electrophilic aromatic substitution. However, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it (the 2- and 6-positions). The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the activating effect of fluorine in SNAr reactions. nih.gov The presence of fluorine can also add "fluoromaticity," a phenomenon where the fluorine π-orbitals contribute to the ring's electronic system, potentially increasing its stability. nih.govacs.org

The methyl group at the 3-position is an electron-donating group (+I effect), which activates the ring towards electrophilic attack. It directs incoming electrophiles to the ortho and para positions relative to itself (positions 2, 4, and 6).

The 2-amino group is a powerful electron-donating group through resonance (+R effect) and also has a directing effect in many reactions, including metal-catalyzed C-H activations. nih.gov

The combined influence of these groups creates a complex reactivity profile:

In ring-opening reactions (e.g., Zincke): The electron-withdrawing fluorine at C4 makes the pyridinium salt more electrophilic and thus more susceptible to nucleophilic attack and subsequent ring opening. nih.gov The electron-donating groups at C2 and C3 would influence the electronics of the resulting open-chain Zincke imine, affecting the regioselectivity of its subsequent reactions. nih.gov

In aza-Michael additions: The nucleophilicity of the 2-amino group is a balance between the donating effect of the 3-methyl group and the withdrawing effect of the 4-fluoro group. This balance will determine its reactivity towards various Michael acceptors. researchgate.net

Derivatization and Further Functionalization Strategies for 4 Fluoro 3 Methylpyridin 2 Amine

Modification of the Primary Amine Functional Group

The primary amine at the 2-position of the pyridine (B92270) ring is a key functional group that is nucleophilic and basic in nature. researchgate.net This reactivity allows for a wide range of chemical transformations, making it a versatile handle for introducing diverse substituents.

The primary amine of 4-fluoro-3-methylpyridin-2-amine can be readily acylated to form amides or converted into carbamates. These reactions are fundamental in synthetic organic chemistry for creating stable linkages and for installing protecting groups. researchgate.net

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base yields the corresponding N-(4-fluoro-3-methylpyridin-2-yl)amides. This transformation converts the nucleophilic amine into a less reactive amide group.

Carbamate (B1207046) Formation: Carbamates are often synthesized to serve as protecting groups for amines or to act as key functionalities in biologically active molecules. nih.gov The formation of carbamates from this compound can be achieved using various reagents. For instance, reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions yields the N-Boc protected amine. masterorganicchemistry.com Similarly, benzyl (B1604629) chloroformate (CbzCl) can be used to introduce the Cbz protecting group. masterorganicchemistry.com These carbamate-forming reactions effectively mask the amine's reactivity, allowing for subsequent chemical modifications at other positions of the molecule. organic-chemistry.org A variety of reagents, including 1-alkoxycarbonyl-3-nitro-1,2,4-triazoles and phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, have been developed for efficient carbamate synthesis under mild conditions. nih.gov

Table 1: Reagents for Acylation and Carbamate Formation

| Reaction Type | Reagent Class | Example Reagent | Product Type |

|---|---|---|---|

| Acylation | Acyl Halides | Acetyl chloride | Amide |

| Acylation | Anhydrides | Acetic anhydride (B1165640) | Amide |

| Carbamate Formation | Dicarbonates | Di-tert-butyl dicarbonate (Boc₂O) | Boc-carbamate |

| Carbamate Formation | Chloroformates | Benzyl chloroformate (CbzCl) | Cbz-carbamate |

The primary amine of this compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. nih.gov This reaction typically involves refluxing equimolar amounts of the amine and the carbonyl compound in a solvent like ethanol. jocpr.com The formation of the azomethine (C=N) group is a hallmark of this reaction and can be confirmed by spectroscopic methods such as IR spectroscopy. ekb.eg Schiff bases are versatile intermediates and have been used as ligands in coordination chemistry to form stable complexes with various transition metals like Cu(II), Ni(II), and Co(II). jocpr.comekb.eg The synthesis of Schiff base metal complexes often involves the reaction of the pre-formed ligand with a metal salt in an appropriate solvent. ijcrcps.com

Silylation is a chemical process where a silicon atom is introduced into a molecule, typically by replacing an active hydrogen atom, such as one from a primary amine. This technique can be used to protect the amine functionality. Reagents like (2-trimethylsilyl)ethanesulfonyl chloride (SES-Cl) can be employed to protect amines, forming a sulfonamide derivative that is stable under various conditions but can be removed when desired. sigmaaldrich.com This strategy allows for chemoselective reactions elsewhere in the molecule.

Protecting the primary amine group is often a necessary strategy in multi-step syntheses to prevent unwanted side reactions. researchgate.net Carbamates are the most common protecting groups for amines due to their stability and the well-established methods for their removal. organic-chemistry.org

Boc (tert-butyloxycarbonyl) Group: Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable under a wide range of conditions but can be easily removed under acidic conditions, for example, with trifluoroacetic acid (TFA). masterorganicchemistry.com The deprotection mechanism involves protonation of the carbamate followed by the loss of a t-butyl carbocation and subsequent decarboxylation to regenerate the free amine. masterorganicchemistry.com

Cbz (carbobenzyloxy) Group: Installed using benzyl chloroformate (CbzCl), the Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst). masterorganicchemistry.com

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This protecting group is introduced using Fmoc-Cl and is notably labile under basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent. masterorganicchemistry.com

Table 2: Common Amine Protecting Groups and Deprotection Conditions

| Protecting Group | Reagent for Protection | Deprotection Conditions |

|---|---|---|

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) masterorganicchemistry.com |

| Cbz | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (H₂, Pd/C) masterorganicchemistry.com |

Halogen Exchange and Transformation Reactions

The fluorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, although it is generally less reactive than a fluorine at the 2- or 6-position. The reactivity of halopyridines in SNAr reactions is influenced by the electron-withdrawing nature of the pyridine nitrogen. Reactions of 2-fluoropyridines are reported to be significantly faster than those of corresponding 2-chloropyridines. acs.org While the fluorine in this compound is at the 4-position, it can still be displaced by strong nucleophiles under appropriate conditions, such as high temperatures or in the presence of a strong base. acs.org

These SNAr reactions allow for the introduction of a wide array of functional groups, including:

Alkoxy groups: by reaction with alkoxides.

Amino groups: by reaction with amines.

Thiol groups: by reaction with thiols.

The conditions for these substitutions must be carefully chosen to avoid side reactions, especially with the primary amine at the 2-position. If necessary, the amine can be protected prior to carrying out the SNAr reaction. acs.org

Introduction of Complex Substructures

The functional handles on this compound—the primary amine and the fluoro substituent—serve as anchor points for the construction of more elaborate molecules. By combining the derivatization strategies discussed above, complex substructures can be introduced.

For example, the primary amine can be acylated with a bifunctional reagent, introducing a new reactive site. Subsequently, the fluorine atom could be targeted for an SNAr reaction to append another molecular fragment. This sequential functionalization allows for the controlled and directed synthesis of complex pyridine derivatives. The development of mild reaction conditions for SNAr on fluoropyridines has enabled their use in the late-stage functionalization of complex molecules, allowing for the introduction of diverse nucleophiles such as those derived from alcohols, phenols, and amides. acs.org This dual reactivity makes this compound a valuable building block in medicinal chemistry and materials science.

Regioselective Derivatization Approaches

Regioselectivity in the derivatization of substituted pyridines is crucial for synthesizing specific isomers and avoiding complex purification procedures. For pyridine rings containing both fluorine and an amino group, derivatization can be directed to specific positions based on the reaction conditions and reagents employed.

Approaches to achieve regioselectivity often involve exploiting the electronic properties of the pyridine ring, which are significantly influenced by its substituents. The electron-donating amino group and the electron-withdrawing fluorine atom create a unique electronic environment that can direct incoming electrophiles or nucleophiles.

One common strategy for achieving regioselective functionalization on similar scaffolds, like 4-chloro-3-fluoropyridine, is through directed ortho-metalation. This involves deprotonation at a specific position facilitated by a directing group, followed by quenching with an electrophile. For instance, kinetic deprotonation at low temperatures can selectively activate the C2 position for subsequent reactions. nih.gov Another powerful method is the Minisci-type reaction, which allows for the regioselective introduction of alkyl and acyl radicals onto the pyridine ring, typically at the C2 and C6 positions. nih.gov These radical reactions can be initiated using silver nitrate/persulfate systems or through photoredox catalysis, offering a milder and often more efficient alternative to traditional methods. nih.gov The choice of reaction conditions and the nature of the radical precursor are key to controlling the regioselectivity of the addition.

In the context of synthesizing precursors for complex molecules, multi-step sequences are often employed. For example, the synthesis of 3-fluoro-4-aminopyridine, a related compound, can be achieved from 3-fluoropyridine (B146971) through a sequence involving regioselective carboxylation at the 4-position, followed by esterification, ammonolysis, and a Hofmann degradation reaction. google.com This highlights how a series of regioselective steps can be orchestrated to install the desired functionality.

Table 1: Comparison of Regioselective Functionalization Methods for Fluoropyridines

| Method | Position of Functionalization | Reagents/Conditions | Advantages |

| Directed Metalation | C2 | LDA or TMP-bases at -75 °C, then electrophile (e.g., DMF) | High regioselectivity, well-established. nih.gov |

| Minisci-type Reaction | C2, C6 | Ag+/Persulfate or Photoredox catalysis with radical precursors | Milder conditions, good for scale-up, shorter reaction times. nih.gov |

| Multi-step Synthesis | C4 | Strong base, CO2; Esterification; Ammonolysis; Hofmann degradation | Builds complex functionality sequentially. google.com |

Chiral Derivatization Protocols

The introduction of chirality is a critical step in the synthesis of many biologically active molecules. For a primary amine like this compound, chiral derivatization is typically achieved by reacting the amino group with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated using standard chromatographic techniques.

A variety of CDAs are available, each with its own advantages in terms of reaction efficiency, stability of the resulting diastereomers, and ease of detection. nih.gov

Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA) reacts with primary amines under mild alkaline conditions to form stable diastereomeric derivatives that can be readily separated by HPLC. nih.gov

Edman-type Reagents: Chiral isothiocyanates, such as (R/S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS), react with amino groups to form fluorescent thiourea (B124793) derivatives, which aids in their detection and separation. nih.gov

Other Chiral Reagents: A range of other reagents, including N-tert-butoxycarbonyl-O-benzyl-L-serine (BBS) and (S)-anabasine, have been utilized for the chiral derivatization of amino compounds, often improving mass spectrometry detection. nih.gov

The choice of the chiral derivatization protocol depends on the specific analytical challenge, including the need for high sensitivity and the compatibility with the separation technique being employed. nih.gov Chiral derivatization not only enables the separation of enantiomers but can also enhance the molecular properties for better detection sensitivity and specificity. nih.gov

Role in the Design and Synthesis of Complex Organic Molecules

This compound is a key building block in the synthesis of several complex organic molecules, most notably in the pharmaceutical industry. Its specific substitution pattern makes it an ideal starting material for constructing highly functionalized heterocyclic systems.

Synthesis of Filgotinib: One of the most prominent applications of this compound is as a crucial intermediate in the synthesis of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor. chemicalbook.comnih.gov The synthesis of Filgotinib involves several key transformations where this pyridine derivative is a core component.

A common synthetic route involves the condensation of a 2-aminopyridine (B139424) derivative with ethoxycarbonyl isothiocyanate to form a thiourea intermediate. chemicalbook.com This intermediate then undergoes cyclization with hydroxylamine (B1172632) hydrochloride to form a pyridyl aminotriazole core structure. chemicalbook.com Subsequent amidation and coupling reactions, such as the Suzuki coupling, are then performed to complete the synthesis of the final drug molecule. chemicalbook.comgoogle.com The presence of the fluorine atom in the starting material is a critical design element of the final drug, influencing its pharmacokinetic and pharmacodynamic properties.

Table 2: Key Synthetic Steps in Filgotinib Synthesis Involving a Pyridine Core

| Step | Reaction Type | Reagents | Intermediate Formed |

| 1 | Condensation | Ethoxycarbonyl isothiocyanate | Thiourea derivative. chemicalbook.com |

| 2 | Cyclization | Hydroxylamine hydrochloride | Pyridyl aminotriazole. chemicalbook.com |

| 3 | Amidation | Cyclopropanecarbonyl chloride | Amide derivative. google.comgoogle.com |

| 4 | Coupling | Suzuki Coupling with a boronic acid | Final Filgotinib scaffold. chemicalbook.comgoogle.com |

Other Applications: Beyond Filgotinib, fluorinated aminopyridines are valuable intermediates in the synthesis of a wide range of biologically active compounds. They are used in the creation of:

Adenosine A1 Receptor Ligands: Derivatives of amino-3,5-dicyanopyridines have been synthesized and evaluated as potential treatments for conditions like epilepsy. nih.gov

Antitumor Agents: Fluorine-substituted 4-amino-2(1H)-pyridinones and their corresponding nucleosides have been synthesized as deaza analogues of cytidine (B196190) and tested for their antitumor activity. nih.gov

Coordination Complexes: The 2-amino-3-methylpyridine (B33374) ligand can coordinate with metal ions like Ag(I) and Cu(II) to form complexes with potential biological applications. mdpi.com The amino group and the pyridine ring nitrogen act as coordination sites. mdpi.com

The strategic incorporation of the this compound moiety into larger molecules underscores its importance in modern synthetic chemistry for accessing novel chemical space and developing new therapeutic agents.

Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The infrared spectrum of 4-Fluoro-3-methylpyridin-2-amine is expected to exhibit characteristic absorption bands corresponding to the vibrations of its amine (N-H), methyl (C-H), pyridine (B92270) ring (C=C, C=N), and carbon-fluorine (C-F) bonds.

The primary amine (-NH₂) group typically shows two distinct stretching vibrations in the 3500–3200 cm⁻¹ region. nashpharmatech.com Aromatic C-H stretching vibrations are anticipated around 3100-3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group should appear in the 3000-2850 cm⁻¹ range. The pyridine ring itself will produce a series of complex bands due to C=C and C=N stretching vibrations, typically in the 1650–1400 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong absorption band in the 1250-1000 cm⁻¹ region.

For comparative purposes, the FTIR spectral data for the related compound 2-Amino-3-methylpyridine (B33374) shows characteristic peaks that help in assigning the expected vibrations for the target molecule. mdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Reported Wavenumber (cm⁻¹) for 2-Amino-3-methylpyridine mdpi.com |

| Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3500 - 3200 | 3398, 3342 |

| Aromatic C-H | Stretch | 3100 - 3000 | 3153 |

| Aliphatic C-H (Methyl) | Stretch | 3000 - 2850 | 3123 |

| Pyridine Ring (C=N, C=C) | Stretch | 1650 - 1400 | 1626 |

This table presents expected values for this compound based on standard FTIR correlation tables and compares them with experimental data for a structural analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the amine protons, the two aromatic protons on the pyridine ring, and the methyl group protons.

Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary depending on solvent and concentration.

Aromatic Protons (H-5 and H-6): The pyridine ring contains two protons. The proton at position 5 (H-5) would likely appear as a doublet due to coupling with the fluorine atom at position 4. The proton at position 6 (H-6) would appear as a doublet due to coupling with the proton at H-5. Their chemical shifts would be in the aromatic region, typically between δ 6.0 and 8.5 ppm.

Methyl Protons (-CH₃): A singlet is expected for the three protons of the methyl group, likely appearing in the upfield region around δ 2.0-2.5 ppm.

For comparison, the ¹H NMR spectral data for 4-Methylpyridin-2-amine is presented below. chemicalbook.com The introduction of an electronegative fluorine atom at position 4 in the target molecule would be expected to deshield (shift downfield) the adjacent protons.

| Proton Environment | Signal Type | Reported Chemical Shift (δ ppm) for 4-Methylpyridin-2-amine chemicalbook.com |

| H-6 | Doublet | 7.81 |

| H-5 | Doublet | 6.37 |

| H-3 | Singlet | 6.20 |

| Amine (-NH₂) | Broad Singlet | 4.68 |

| Methyl (-CH₃) | Singlet | 2.16 |

This table shows experimental ¹H NMR data for a related compound, 4-Methylpyridin-2-amine, in CDCl₃. The assignments for H-3 and H-5 may vary based on the original publication's interpretation.

The proton-decoupled ¹³C NMR spectrum of this compound should display six distinct signals, corresponding to each of the unique carbon atoms in the molecule.

Pyridine Ring Carbons: The chemical shifts of the five carbons in the pyridine ring will be spread over a range from approximately δ 100 to 160 ppm. The carbon atom directly bonded to the fluorine (C-4) will exhibit a large coupling constant (¹JC-F) and its signal will appear as a doublet. The carbons adjacent to the fluorine (C-3 and C-5) will show smaller C-F coupling (²JC-F). The carbon bearing the amino group (C-2) and the methyl group (C-3) will also have distinct chemical shifts influenced by these substituents.

Methyl Carbon (-CH₃): The methyl carbon signal is expected to appear at the most upfield position, typically between δ 10 and 25 ppm.

The ¹³C NMR spectrum of the related compound 2-Fluoro-3-methylpyridine provides insight into the expected shifts for a pyridine ring with similar substitution. chemicalbook.com

| Carbon Environment | Expected Chemical Shift Range (δ ppm) for this compound |

| C-2 (C-NH₂) | 155 - 165 |

| C-3 (C-CH₃) | 115 - 125 |

| C-4 (C-F) | 160 - 170 (Doublet, ¹JC-F) |

| C-5 | 110 - 120 (Doublet, ²JC-F) |

| C-6 | 145 - 155 |

| -CH₃ | 10 - 20 |

This table presents predicted chemical shift ranges for this compound based on general ¹³C NMR principles and data from analogous structures.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. smolecule.com Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, its detection is straightforward. For this compound, a single signal is expected in the ¹⁹F NMR spectrum.

The chemical shift of the fluorine atom is highly dependent on its electronic environment. For a fluorine atom attached to an aromatic ring (aryl fluoride), the chemical shift typically falls within the range of -100 to -140 ppm relative to a CFCl₃ standard. The signal for the fluorine at position 4 would likely be split into a multiplet due to coupling with the adjacent ring proton (H-5) and potentially longer-range couplings with the methyl protons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound, and its fragmentation pattern offers valuable clues about the molecular structure.

For this compound (C₆H₇FN₂), the molecular weight is 126.13 g/mol . smolecule.com The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 126. As an odd-electron species containing an even number of nitrogen atoms, its molecular ion will have an even mass, consistent with the nitrogen rule.

Key fragmentation pathways for aminopyridines often involve the loss of small, stable molecules or radicals. Expected fragmentation for this compound could include:

Loss of a hydrogen atom to give an [M-1]⁺ peak.

Loss of HCN from the pyridine ring, a common fragmentation for pyridines, leading to a fragment at m/z = 99.

Cleavage of the methyl group, resulting in an [M-15]⁺ peak at m/z = 111.

The presence of the fluorine atom would be evident in any fragments that retain it.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the analysis of this compound and its analogs, LC-MS serves as a primary tool for purity assessment and molecular weight confirmation. For instance, analytical data for closely related compounds like 3-Fluoro-2-methoxypyridin-4-amine are routinely generated using methods including LC-MS bldpharm.com.

The methodology combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive detection and molecular weight determination of mass spectrometry. A sample of the compound is first dissolved in a suitable solvent and injected into the HPLC system. The compound travels through a packed column, and its retention time—the time it takes to pass through the column—is a characteristic property used for identification. As the compound elutes from the column, it enters the mass spectrometer. Here, it is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₆H₇FN₂), the expected molecular weight is approximately 126.13 g/mol sigmaaldrich.comsigmaaldrich.com. The mass spectrometer would confirm the presence of the protonated molecule [M+H]⁺ at an m/z of approximately 127.14.

This technique is invaluable in synthetic chemistry to confirm the successful synthesis of the target molecule and to identify any impurities or byproducts.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) for Chemical Mapping

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a sophisticated, label-free analytical technique used to visualize the spatial distribution of molecules within a sample, such as a biological tissue section researchgate.netnih.gov. While direct application on this compound is not widely documented, the technique offers significant potential for mapping its distribution if it were used as a pharmaceutical agent or a chemical probe in biological systems bohrium.com.

In a typical MALDI-MSI experiment, a thin slice of the sample is coated with an energy-absorbing matrix. A pulsed laser is then fired at discrete spots across the sample surface. The matrix absorbs the laser energy and transfers it to the analyte molecules (e.g., this compound), causing them to desorb and ionize. The mass spectrometer then analyzes the ions from each spot, generating a mass spectrum. By compiling the mass spectra from all points, a 2D ion density map can be created, showing the location and intensity of the target molecule across the sample nih.gov.

A significant challenge in analyzing low molecular weight (LMW) compounds like this compound is the potential for interference from matrix-related ions, which also appear in the low m/z region nih.gov. To overcome this, specific strategies are employed, such as the development of novel "MALDI-silent" matrices or binary matrix combinations that produce minimal background signals in the desired mass range bohrium.comnih.gov. The successful application of MALDI-MSI would provide invaluable information on the uptake and localization of the compound in tissues, contributing to pharmacodynamic and metabolic studies bohrium.comresearchgate.net.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as the silver(I) complex of 2-amino-3-methylpyridine, provides significant insight into its likely solid-state characteristics.

Electronic Spectroscopy (UV-Vis, ESR)

Electronic spectroscopy provides information about the electronic structure of a molecule by measuring its absorption of electromagnetic radiation.

UV-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectra of aminopyridine derivatives typically exhibit characteristic absorption bands resulting from π → π* and n → π* electronic transitions within the pyridine ring and its substituents researchgate.netnih.gov. For example, complexes of 2-amino-3-methylpyridine show absorption maxima (λ_max) in the UV region, often between 230 nm and 300 nm researchgate.net. The precise position and intensity of these bands for this compound would be influenced by the electronic effects of the fluorine and methyl substituents on the pyridine ring.

Electron Spin Resonance (ESR) Spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as radicals or transition metal complexes. While this compound itself is a closed-shell molecule and thus ESR-silent, the technique is highly relevant for studying its potential metal complexes or any radical species it might form under specific conditions. For example, ESR spectra have been used to characterize Co(II) and Cu(II) complexes with aminopyridine ligands, providing details about the metal ion's coordination environment and magnetic properties researchgate.net. ESR data is also noted as being available for the related compound 2-Fluoro-3-methylpyridine sigmaaldrich.com.

Thermal Analysis (TG, DTA, DSC)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time. These methods are essential for determining the thermal stability, melting point, and decomposition profile of this compound, which is known to be a solid at room temperature sigmaaldrich.com.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA curve for this compound would show a stable baseline until the temperature reaches the point of decomposition, at which a sharp decrease in mass would occur. This provides information on the compound's thermal stability.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are heated. This reveals whether a process is endothermic (heat-absorbing, like melting) or exothermic (heat-releasing, like decomposition).

Differential Scanning Calorimetry (DSC) measures the amount of heat required to increase the temperature of a sample compared to a reference. DSC is used to determine the melting point and the enthalpy of fusion. Studies on related organic molecules show that thermal stability can be influenced by factors like the length of alkyl chains or the nature of substituents, with longer chains sometimes leading to increased stability sigmaaldrich.com. For this compound, DSC would provide a precise melting point, which for similar aminopyridines can range from 57°C to over 70°C sigmaaldrich.com.

These analyses are critical for establishing safe storage and handling conditions and for quality control.

Chromatographic Separation Techniques (GC, HPLC)

Chromatographic techniques are fundamental for the separation, purification, and analytical assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for non-volatile solids like aminopyridines. It is used to determine the purity of the compound and to quantify it in various matrices. The choice of stationary phase (column) and mobile phase is critical for achieving good separation. For related compounds like 4-Amino-2-chloropyridine and 3,4-Diaminopyridine, methods using C18 reverse-phase columns with buffered acetonitrile/water mobile phases have proven effective bohrium.com. The table below summarizes typical conditions used for analyzing similar aminopyridine compounds.

| Parameter | Method for 4-Amino-2-chloropyridine bohrium.com | Method for 3,4-Diaminopyridine |

| Column | Primesep 100 (mixed-mode) | C18 bonded phase |

| Mobile Phase | Acetonitrile, Water, Sulfuric Acid | Acetonitrile, Sodium Octanesulfonate, Ammonium (B1175870) Acetate (B1210297) |

| Detection | UV at 200 nm | UV (wavelength not specified) |

| Flow Rate | 1.0 mL/min | Not specified |

Gas Chromatography (GC) can also be used, particularly if the compound is sufficiently volatile and thermally stable, or if it can be converted into a more volatile derivative. Given the compound's solid nature and the presence of a polar amino group, HPLC is generally the more straightforward and preferred method for analysis without derivatization.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of organic molecules like 4-Fluoro-3-methylpyridin-2-amine. researchgate.netarxiv.org DFT methods are employed to investigate the electronic structure and energetic properties, providing a theoretical framework for understanding its chemical behavior. researchgate.net

Geometry Optimization and Molecular Structure Elucidation

A fundamental step in computational analysis is the geometry optimization of the molecule to find its most stable conformation, corresponding to a minimum on the potential energy surface. youtube.comnih.gov For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible. youtube.com Theoretical calculations on related aminopyridine and fluoropyridine systems suggest that the pyridine (B92270) ring will be largely planar, with the amino and methyl groups also lying in or close to the plane of the ring. nih.govnih.govresearchgate.netmdpi.com

The introduction of a fluorine atom and a methyl group is expected to cause minor distortions in the pyridine ring's geometry compared to an unsubstituted pyridine. DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict these structural parameters with high accuracy. arxiv.orgnih.govresearchgate.net For instance, the C-F bond length is anticipated to be in the typical range for aryl fluorides, and the C-N bond lengths of the amino group will reflect some degree of conjugation with the pyridine ring's π-system. researchgate.netmdpi.com

| Parameter | Predicted Value Range (Å/°) | Reference Compound(s) |

|---|---|---|

| C-F Bond Length | ~1.35 | Fluoropyridines researchgate.net |

| C-NH2 Bond Length | ~1.36 - 1.41 | Aminopyridines mdpi.com |

| Pyridine Ring C-C Bond Lengths | ~1.38 - 1.40 | Substituted Pyridines nih.govresearchgate.net |

| Pyridine Ring C-N Bond Lengths | ~1.33 - 1.34 | Substituted Pyridines nih.govresearchgate.net |

| C-C-N Bond Angles | ~120 - 124 | Substituted Pyridines nih.govresearchgate.net |

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals, Electrostatic Potential Maps)

The electronic properties of this compound are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool in this regard. wikipedia.orgnumberanalytics.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap provides a measure of the molecule's chemical reactivity and kinetic stability. nih.gov For substituted pyridines, the positions of the substituents significantly influence the energies and distributions of these orbitals. ias.ac.in

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. deeporigin.comavogadro.ccuni-muenchen.de These maps are color-coded to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). deeporigin.comavogadro.cc For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the fluorine atom, indicating these as sites for potential electrophilic interaction. The amino group's protons would exhibit a positive potential.

| Property | Predicted Characteristic | Influencing Factors |

|---|---|---|

| HOMO | Likely localized on the amino group and the pyridine ring. | Electron-donating nature of the amino and methyl groups. |

| LUMO | Primarily distributed over the pyridine ring. | Electron-withdrawing effect of the fluorine atom and the ring nitrogen. |

| HOMO-LUMO Gap | Expected to be moderate, indicating good reactivity. | Combined electronic effects of all substituents. |

| MEP Negative Regions | Pyridine nitrogen, fluorine atom. | High electronegativity of N and F. |

| MEP Positive Regions | Amino group hydrogens. | Polarity of N-H bonds. |

Prediction and Assignment of Vibrational Spectra

Theoretical calculations can predict the vibrational frequencies of a molecule, which can then be compared with experimental data from infrared (IR) and Raman spectroscopy. scm.com This comparison helps in the assignment of the observed spectral bands to specific vibrational modes of the molecule. spectroscopyonline.comnih.gov For this compound, DFT calculations can provide a detailed vibrational spectrum. Key predicted vibrational modes would include the N-H stretching frequencies of the amino group, the C-F stretching frequency, various C-H stretching and bending modes of the methyl group and the pyridine ring, and the characteristic ring breathing modes. nih.govresearchgate.net Discrepancies between calculated and experimental frequencies can often be reconciled by applying scaling factors.

Mechanistic Studies Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. scielo.br By mapping the potential energy surface, transition states can be located, and reaction barriers can be calculated, providing a detailed picture of the reaction pathway. researchgate.netresearchgate.net For this compound, computational studies could explore various reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or reactions involving the amino group. mdpi.comnih.govyoutube.com For instance, the regioselectivity of an electrophilic attack on the pyridine ring could be rationalized by examining the stability of the possible intermediates (sigma complexes). youtube.com Similarly, the mechanism of reactions involving the amino group, such as acylation or alkylation, can be elucidated. chemrxiv.orgucla.edu

Tautomerism Studies and Energetic Profiles

Aminopyridines, including this compound, can exist in different tautomeric forms. nih.govnih.govchemrxiv.org The most common is the amino-imino tautomerism. Computational studies are essential for determining the relative stabilities of these tautomers and the energy barriers for their interconversion. nih.govnih.govresearchgate.net For 2-aminopyridine (B139424) derivatives, the amino form is generally found to be the most stable tautomer. nih.govnih.gov DFT calculations can provide the energetic profiles for the tautomerization process, including the structures of the transition states. nih.govnih.gov Understanding the tautomeric preferences is crucial as different tautomers can exhibit distinct chemical and biological properties. chemrxiv.org

| Tautomer | Predicted Relative Stability | Key Structural Feature |

|---|---|---|

| Amino form (canonical) | Most stable | Exocyclic amino group |

| Imino form | Less stable | Endocyclic nitrogen is protonated, exocyclic imine |

Advanced Computational Methodologies for Reactivity Prediction

Beyond standard DFT calculations, advanced computational methodologies can be employed to predict the reactivity of this compound with greater accuracy. ias.ac.in These can include methods that account for solvent effects, such as the Polarizable Continuum Model (PCM), or more sophisticated electronic structure methods. Reactivity indices derived from conceptual DFT, such as Fukui functions and dual descriptors, can provide detailed information about the local reactivity of different atomic sites within the molecule, predicting the most likely sites for nucleophilic and electrophilic attack. chemrxiv.orgnih.gov These advanced methods offer a deeper understanding of the molecule's chemical behavior in various environments.

Despite a thorough search for scientific literature, no specific studies were found that directly compare theoretical predictions with experimental observations for the chemical compound this compound.

Computational chemistry, often employing methods like Density Functional Theory (DFT), is a powerful tool for predicting molecular properties such as bond lengths, bond angles, vibrational frequencies, and electronic properties. These theoretical predictions are most valuable when they can be validated against experimental data obtained from techniques like X-ray crystallography, FT-IR spectroscopy, and NMR spectroscopy. The correlation between theoretical and experimental values provides a deeper understanding of the molecular structure and properties.

For many related compounds, such as other substituted pyridines and aminopyridines, researchers have successfully correlated theoretical data with experimental findings. researchgate.netresearchgate.netresearchgate.net These studies typically show a strong agreement between the calculated and observed parameters, with minor deviations often attributed to the different phases in which the analyses are performed (theoretical calculations are often done in the gas phase, while experiments may be in the solid or liquid phase). researchgate.net

Unfortunately, specific research detailing such a correlation for this compound is not available in the public domain at this time. Therefore, a data table and detailed discussion on the correlation of theoretical predictions with experimental observations for this particular compound cannot be provided.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-3-methylpyridin-2-amine, and what methodological considerations are critical for reproducibility?

- Answer : The compound can be synthesized via nucleophilic substitution of fluorinated pyridine precursors. For example, substituting pentafluoropyridine with sodium azide followed by regioselective methylation and amination steps is a common approach. Key considerations include:

- Reaction temperature : Maintain ≤0°C during fluorination to minimize side reactions (e.g., defluorination) .

- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate intermediates. Final products may require recrystallization from ethanol/water mixtures .

- Deprotection : Standard deprotection of tert-butoxycarbonyl (Boc) groups using HCl in dioxane (4 M, 2–3 h) yields the free amine .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Answer :

- 1H/19F NMR : Confirm substitution patterns and fluorine integration. For example, the methyl group at C3 appears as a singlet (~δ 2.1 ppm), while the fluorine at C4 shows coupling with adjacent protons (J = 8–10 Hz) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 145.08 for C6H8FN2) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry, particularly if unexpected by-products form during synthesis .

Q. What safety protocols are essential when handling fluorinated pyridine derivatives like this compound?

- Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all reactions involving volatile intermediates .

- Waste Disposal : Segregate fluorinated waste from halogenated solvents. Collaborate with certified waste management services to avoid environmental contamination (e.g., aquatic toxicity concerns) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound when scaling up synthesis?

- Answer :

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura) to improve regioselectivity and reduce by-products .

- Solvent Optimization : Replace THF with DMF in methylation steps to enhance solubility of intermediates, increasing yields from ~50% to >75% .

- pH Control : Maintain pH 7–8 during amination to prevent protonation of the pyridine nitrogen, which can stall reactivity .

Q. What strategies address contradictions in spectroscopic data for fluorinated pyridine derivatives?

- Answer :

- Dynamic NMR Studies : Resolve overlapping signals caused by fluorine’s strong anisotropic effects. For example, variable-temperature NMR can distinguish between rotational isomers in methyl-substituted derivatives .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict 19F chemical shifts and validate experimental NMR assignments .